molecular formula C2H8N2O4S2 B3022866 2-Methyl-2-thiopseudourea sulfate CAS No. 14527-26-5

2-Methyl-2-thiopseudourea sulfate

Cat. No.: B3022866
CAS No.: 14527-26-5
M. Wt: 188.23 g/mol
InChI Key: NNBBQNFHCVVQHZ-UHFFFAOYSA-N
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Description

2-Methyl-2-thiopseudourea sulfate is a chemical compound with the molecular formula C₂H₈N₂O₄S₂ and a molecular weight of 188.23 g/mol . It is commonly used in various scientific research applications due to its unique properties and reactivity.

Scientific Research Applications

2-Methyl-2-thiopseudourea sulfate is widely used in scientific research due to its ability to inhibit inducible nitric oxide synthase (iNOS) . This property makes it valuable in studies related to:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds.

    Biology: It is used to study the role of nitric oxide in biological systems.

    Medicine: It is investigated for its potential therapeutic effects in conditions involving excessive nitric oxide production.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

The primary target of 2-Methyl-2-thiopseudourea sulfate is inducible nitric oxide synthase (iNOS) . iNOS is an enzyme that catalyzes the production of nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes.

Mode of Action

This compound acts as a highly selective inhibitor of iNOS . It binds to the active site of the enzyme, preventing it from catalyzing the production of NO. This compound is reported to be 10 to 30-fold more potent than L-NMMA, another known iNOS inhibitor .

Biochemical Pathways

By inhibiting iNOS, this compound disrupts the nitric oxide signaling pathway . This can have downstream effects on various physiological processes that rely on NO, such as vasodilation, immune response, and neurotransmission.

Pharmacokinetics

It is known that the compound iscell-permeable , suggesting it can readily cross cell membranes to reach its target

Result of Action

The inhibition of iNOS by this compound leads to a reduction in NO production . This can have various molecular and cellular effects, depending on the specific role of NO in the affected cells or tissues. For example, in the immune system, reduced NO production could potentially affect the ability of immune cells to kill pathogens.

Safety and Hazards

2-Methyl-2-thiopseudourea sulfate may cause eye, skin, and respiratory tract irritation . It is harmful if ingested . In case of contact, it is recommended to wash thoroughly after handling, remove contaminated clothing and wash before reuse . Use with adequate ventilation and avoid generating dust .

Preparation Methods

2-Methyl-2-thiopseudourea sulfate can be synthesized through the reaction of isothiourea with a methylating agent such as dimethyl sulfate . The reaction typically involves the following steps:

  • Dissolve isothiourea in a small amount of water.
  • Add dimethyl sulfate to the solution while stirring.
  • Allow the reaction to proceed at room temperature.
  • Purify the product by crystallization or filtration.

Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure high purity of the final product .

Chemical Reactions Analysis

Properties

IUPAC Name

methyl carbamimidothioate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2S.H2O4S/c1-5-2(3)4;1-5(2,3)4/h1H3,(H3,3,4);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBBQNFHCVVQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14527-26-5, 2986-19-8 (Parent)
Record name Carbamimidothioic acid, methyl ester, sulfate (1:1)
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Record name Carbamimidothioic acid, methyl ester, sulfate (1:?)
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Record name Pseudourea, 2-methyl-2-thio-, hydrogen sulfate
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DSSTOX Substance ID

DTXSID50932549
Record name Sulfuric acid--methyl carbamimidothioate (1/1)
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Molecular Weight

188.23 g/mol
Source PubChem
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CAS No.

867-44-7, 2260-00-6, 14527-26-5
Record name S-Methylisothiourea hemisulfate
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Record name Carbamimidothioic acid, methyl ester, sulfate (1:?)
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Record name Carbamimidothioic acid, methyl ester, sulfate (1:?)
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Record name 14527-26-5
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Record name 2-Methyl-2-thiopseudourea sulfate
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Record name Carbamimidothioic acid, methyl ester, sulfate (1:?)
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Record name Sulfuric acid--methyl carbamimidothioate (1/1)
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Record name Bis(S-methylthiouronium) sulphate
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Record name 2-methylisothiouronium hydrogen sulphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 2-methyl-2-thiopseudourea sulfate in the context of the provided research papers?

A1: this compound is primarily employed as a reagent in the synthesis of heterocyclic compounds, specifically pyrimidine derivatives. [, , , ] These studies highlight its role in cyclocondensation reactions, leading to the formation of diverse pyrimidine structures with potential biological activities.

Q2: Can you give an example of a specific reaction where this compound is used to synthesize a pyrimidine derivative?

A2: Certainly! In one study, researchers used this compound to react with β-alkoxyvinyl trihalomethyl ketones. [] This cyclocondensation reaction produced a series of novel 2-methylsulfanyl-tetrahydropyrimidines. The study further characterized these newly synthesized compounds using NMR spectroscopy and computational modeling.

Q3: Another paper mentions the synthesis of "4-trihalomethyl-2-methylthiopyrimidines". Can you elaborate on this process? []

A3: In that particular study, this compound was reacted with β-alkoxyvinyl tri[fluoro]chloromethyl ketones. [] This reaction led to the formation of a series of 4-trihalomethyl-2-methylthiopyrimidines. The researchers systematically investigated different reaction conditions to optimize the synthesis of these compounds.

Q4: The research mentions "antimicrobial activity" in relation to compounds synthesized using this compound. Could you elaborate? []

A4: One of the research papers discusses the synthesis of amidinoazaandrostanes and guanidinoazaandrostanes, utilizing this compound as a reagent. [] These synthesized compounds exhibited antimicrobial activity against Saccharomyces cerevisiae, a type of yeast. This finding is notable as it demonstrates the potential of this compound-derived compounds in developing novel antimicrobial agents.

Q5: Are there any studies exploring the structure-activity relationship (SAR) of compounds derived from this compound?

A5: Yes, one study investigated the SAR of 2-methylthio-4-(substituted-anilino)-5-carbethoxypyrimidines. [] These compounds were synthesized using this compound as a starting material. The researchers aimed to understand how modifications to the anilino substituent affected the antitumor activity of these pyrimidine derivatives.

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